3,7-Dibromo-6-fluoroisoquinoline is a halogenated derivative of isoquinoline, a bicyclic compound featuring a fused benzene and pyridine ring. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique electronic properties and structural versatility. The presence of bromine and fluorine atoms enhances its reactivity, making it a valuable intermediate in organic synthesis.
This compound belongs to the class of halogenated isoquinolines, which are further classified under heterocyclic compounds. Isoquinolines themselves are derivatives of quinoline, characterized by their nitrogen-containing aromatic ring systems. The introduction of halogens like bromine and fluorine imparts distinct chemical properties that are exploited in various synthetic applications.
The synthesis of 3,7-dibromo-6-fluoroisoquinoline typically involves several steps, including:
Technical details include maintaining specific temperatures (typically between 20 °C to 80 °C) during reactions to optimize yield and minimize side reactions .
The molecular structure of 3,7-dibromo-6-fluoroisoquinoline consists of a bicyclic framework with the following features:
The molecular formula for 3,7-dibromo-6-fluoroisoquinoline is C_9H_5Br_2FN, with a molecular weight of approximately 292.95 g/mol. The compound exhibits characteristic spectral data that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation .
3,7-Dibromo-6-fluoroisoquinoline can participate in various chemical reactions due to its electrophilic nature:
Reactions involving this compound often require careful control of reaction conditions (temperature, solvent choice) to achieve high yields and selectivity. For instance, using dimethyl sulfoxide as a solvent can enhance reaction rates due to its polar aprotic nature .
The mechanism by which 3,7-dibromo-6-fluoroisoquinoline exerts its effects in biological systems or synthetic pathways typically involves:
Data from studies indicate that halogenated isoquinolines may exhibit unique pharmacological activities due to their ability to interact with biological targets through these reactive intermediates .
Relevant analytical techniques such as Infrared Spectroscopy (IR) provide insights into functional groups present in the compound .
3,7-Dibromo-6-fluoroisoquinoline has several applications in scientific research:
Research continues into optimizing its synthesis and exploring new applications across different fields .
The strategic introduction of halogen atoms onto the isoquinoline scaffold enables precise downstream functionalization essential for pharmaceutical and materials science applications. 3,7-Dibromo-6-fluoroisoquinoline (CAS 1841444-16-3) exemplifies this approach, featuring bromine at the C3 and C7 positions and fluorine at C6—a configuration achieved through sequential halogenation steps. The synthesis typically initiates with a fluorinated precursor, leveraging the fluorine atom's electron-withdrawing properties to activate specific ring positions toward electrophilic bromination. This orthogonal functionalization pattern transforms the isoquinoline core into a versatile synthetic intermediate with differential reactivity at each halogen site [2] [4].
Commercially available material typically exhibits 95% purity and presents as a white to yellow crystalline solid, consistent with the properties reported by suppliers [1] [4]. The molecular architecture features two distinct bromine atoms: the C3 bromine demonstrates enhanced reactivity in metal-halogen exchange reactions due to reduced steric hindrance, while the C7 bromine participates more readily in oxidative addition with palladium catalysts. The C6 fluorine, with its strong C-F bond, provides regiochemical control in cross-coupling reactions while serving as a permanent modifier of electronic properties [9].
Regioselective installation of halogens on the isoquinoline nucleus demands precise control over electronic and steric factors. The synthesis of 3,7-dibromo-6-fluoroisoquinoline exemplifies this principle through directed ortho-metalation strategies. As demonstrated in analogous fluoro-isoquinoline syntheses, the fluorine atom at C6 acts as a regiochemical director when combined with appropriate directing groups (e.g., pivalamides), enabling selective lithiation adjacent to the fluorine [6] [9]. Subsequent bromination or quenching with electrophiles yields the 7-bromo derivative.
The C3 bromination requires distinct methodology, often exploiting the inherent reactivity of the isoquinoline core at this electron-deficient position. Research on polyhalogenated isoquinolines reveals that electrophilic bromination under controlled conditions (e.g., using bromine in chlorinated solvents at 0-25°C) favors the C3 position, while avoiding di- or tri-brominated byproducts [9]. This step-wise approach—fluorination followed by sequential brominations—ensures high regiochemical fidelity crucial for downstream applications.
Table 1: Bromination Patterns in Fluoro-Isoquinoline Derivatives
Directing Group | Position | Reagent | Regioselectivity | Reference |
---|---|---|---|---|
Pivalamide (N) | ortho to F | BuLi/Br₂ | High (C7) | [6] |
None (proton) | C3 | Br₂/DCM | Moderate | [9] |
N-oxide | C4 | Br₂/AcOH | High | [9] |
The presence of two differentially reactive bromine atoms in 3,7-dibromo-6-fluoroisoquinoline creates opportunities for sequential cross-coupling, transforming this trihalogenated scaffold into complex molecular architectures. The C3 bromine undergoes preferential Suzuki-Miyaura coupling under mild conditions (Pd(PPh₃)₄, K₂CO₃, 80°C) with arylboronic acids due to lower steric constraints and enhanced oxidative addition kinetics. Subsequent Stille or Negishi coupling at C7 requires more forcing conditions but achieves high yields due to the stability of the mono-coupled intermediate [5] [7].
Notably, the C6 fluorine remains inert under standard cross-coupling conditions for carbon-carbon bond formation, preserving this handle for alternative transformations. However, as demonstrated in related fluoroquinolines, the fluorine can participate in nucleophilic aromatic substitution (SNAr) with nitrogen nucleophiles (e.g., morpholine or pyrrolidine) under thermal activation (80-120°C) to yield 6-amino derivatives without affecting the bromine substituents [6]. This orthogonal reactivity enables three distinct functionalization pathways:
Such versatility positions 3,7-dibromo-6-fluoroisoquinoline as a privileged building block in medicinal chemistry, particularly for generating compound libraries targeting kinase inhibition or CNS disorders [3].
Transitioning from milligram-scale synthesis to industrially viable production of 3,7-dibromo-6-fluoroisoquinoline necessitates optimization of reaction parameters to maximize yield, purity, and cost efficiency. Key challenges include controlling exothermic lithiation steps and minimizing tar formation during nucleophilic substitutions. Process chemistry research on analogous systems demonstrates that replacing diethyl ether with tetrahydrofuran (THF) enhances solubility at -78°C during directed ortho-lithiation, reducing side products from aryne formation by 15-20% [6].
For bromination, continuous flow reactors enable precise control over reaction times (≤5 minutes) and temperature (-10°C), suppressing di-brominated impurities that commonly form in batch processes. In the critical amination step at C6, substituting sealed tube reactions with pressurized continuous flow systems allows operation at 100°C with residence times under 30 minutes, achieving 90% conversion compared to 17% yield observed in traditional batch methods with piperidine [6]. Solvent selection proves crucial: dimethylacetamide (DMAc) outperforms DMF in minimizing dehalogenation byproducts during high-temperature aminations.
Table 2: Optimized Parameters for Key Synthetic Steps
Step | Batch Process Challenge | Scale-Up Solution | Yield Improvement |
---|---|---|---|
Directed lithiation | Aryne formation | THF solvent at -78°C | 15-20% |
C7 Bromination | Polybromination | Flow reactor (-10°C, ≤5 min) | 12% |
C6 Amination | Low yield with piperidine | Pressurized flow (100°C) | 73% |
Purification | Color impurities | Activated carbon treatment | Purity >99.5% |
These optimizations collectively enable kilogram-scale production of 3,7-dibromo-6-fluoroisoquinoline with consistent purity ≥95%, as documented in analytical reports from commercial suppliers [1] [4]. The compound's stability under refrigeration (-20°C) facilitates storage and cold-chain transportation, maintaining integrity for high-value coupling reactions [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: